1H-Benzimidazole-5-carbonitrile, 6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-5-carbonitrile, 6-nitro- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C8H4N4O2 and is characterized by the presence of a benzimidazole ring substituted with a carbonitrile group at the 5-position and a nitro group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile, 6-nitro- can be synthesized through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by nitration and cyanation reactions. The reaction conditions typically involve the use of strong acids and oxidizing agents to introduce the nitro group and cyanide ion.
Industrial Production Methods: Industrial production of 1H-Benzimidazole-5-carbonitrile, 6-nitro- often involves large-scale nitration and cyanation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed:
Reduction: Amino derivatives of benzimidazole.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-5-carbonitrile, 6-nitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-5-carbonitrile: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitrobenzimidazole: Lacks the carbonitrile group, affecting its reactivity and applications.
2-Methylbenzimidazole: Substituted at a different position, leading to variations in its chemical behavior.
Uniqueness: 1H-Benzimidazole-5-carbonitrile, 6-nitro- is unique due to the presence of both the carbonitrile and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H4N4O2 |
---|---|
Molekulargewicht |
188.14 g/mol |
IUPAC-Name |
6-nitro-1H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-1-6-7(11-4-10-6)2-8(5)12(13)14/h1-2,4H,(H,10,11) |
InChI-Schlüssel |
CFJANAWKNNGWED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.